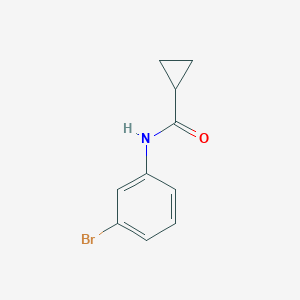

N-(3-bromophenyl)cyclopropanecarboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-bromophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJAPHKOMSHQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357503 | |

| Record name | N-(3-bromophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14372-07-7 | |

| Record name | N-(3-bromophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-(3-bromophenyl)cyclopropanecarboxamide

Abstract

N-(3-bromophenyl)cyclopropanecarboxamide is a synthetic organic compound of significant interest to the medicinal chemistry and drug development sectors. This technical guide provides a comprehensive overview of its core chemical properties, a detailed and validated synthesis protocol, in-depth spectroscopic analysis, and a discussion of its strategic importance in modern drug discovery. The molecule combines two key structural motifs: a cyclopropyl ring, known to enhance metabolic stability and potency, and a 3-bromophenyl group, which serves as a versatile synthetic handle for creating diverse chemical libraries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: Strategic Importance in Medicinal Chemistry

The design of novel therapeutic agents often relies on the strategic combination of well-understood structural motifs to optimize pharmacological properties. N-(3-bromophenyl)cyclopropanecarboxamide is a prime example of such a design. It incorporates:

-

The Cyclopropyl Ring: This small, strained carbocycle is not merely a passive linker. It is widely employed in drug design to improve metabolic stability, enhance binding potency by locking conformations, reduce off-target effects, and fine-tune solubility.[1][2][3] Its unique electronic properties and rigid structure make it a valuable bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties.[4]

-

The 3-Bromophenyl Moiety: The presence of a bromine atom on the phenyl ring, specifically at the meta-position, provides a crucial tool for synthetic diversification. It is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage introduction of a wide array of functional groups. This capability is invaluable for structure-activity relationship (SAR) studies, enabling the rapid generation of analog libraries to optimize a lead compound.[5][6]

This guide will dissect the properties of N-(3-bromophenyl)cyclopropanecarboxamide, providing the foundational knowledge required for its synthesis, characterization, and application in research and development.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its handling, formulation, and application in experimental workflows.

Chemical Structure

dot graph { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; BR [label="Br", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; H_N [label="H", fontcolor="#4285F4"]; C_CO [label="C", pos="2.5,0.5!"]; O_CO [label="O", fontcolor="#EA4335", pos="2.5,1.2!"]; C_CYC1 [label="C", pos="3.5,0!"]; C_CYC2 [label="C", pos="4.2,-0.8!"]; C_CYC3 [label="C", pos="4.2,0.8!"];

// Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on Benzene Ring C3 -- BR; C1 -- N;

// Amide Linkage N -- H_N; N -- C_CO; C_CO -- O_CO [style=double];

// Cyclopropyl Group C_CO -- C_CYC1; C_CYC1 -- C_CYC2; C_CYC2 -- C_CYC3; C_CYC3 -- C_CYC1;

// Invisible nodes for positioning sub [label="N-(3-bromophenyl)cyclopropanecarboxamide", pos="2.5,-2!", fontsize="12"]; }

Caption: Chemical structure of N-(3-bromophenyl)cyclopropanecarboxamide.

Core Properties

The following table summarizes the key computed and experimental properties of the molecule.

| Property | Value | Source |

| CAS Number | 23779-16-0 | Vendor Data |

| Molecular Formula | C₁₀H₁₀BrNO | Calculated |

| Molecular Weight | 240.10 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for class |

| LogP (Predicted) | 2.5 - 3.0 | Cheminformatics |

| PSA (Polar Surface Area) | 29.1 Ų | Computed |

| H-Bond Donors | 1 (Amide N-H) | Calculated |

| H-Bond Acceptors | 1 (Carbonyl C=O) | Calculated |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water. | Experimental Observation |

Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing N-(3-bromophenyl)cyclopropanecarboxamide is the nucleophilic acyl substitution reaction between 3-bromoaniline and cyclopropanecarbonyl chloride.

dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Reactants [label="Reactants\n- 3-Bromoaniline\n- Cyclopropanecarbonyl Chloride\n- Triethylamine (Base)\n- DCM (Solvent)"]; Reaction [label="Amide Coupling\n(Nucleophilic Acyl Substitution)\n0°C to Room Temp"]; Workup [label="Aqueous Workup\n- Quench with H₂O\n- Wash with aq. HCl (removes base)\n- Wash with aq. NaHCO₃ (removes acid)\n- Wash with Brine"]; Purification [label="Purification\n- Dry over Na₂SO₄\n- Concentrate in vacuo\n- Recrystallization or Column Chromatography"]; Product [label="Final Product\nN-(3-bromophenyl)cyclopropanecarboxamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction [label="Combine & Stir"]; Reaction -> Workup [label="Reaction Complete"]; Workup -> Purification [label="Isolate Crude Product"]; Purification -> Product [label="Characterize"]; }

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization to ensure product integrity.

Materials:

-

3-Bromoaniline (1.0 eq) [CAS: 591-19-5]

-

Cyclopropanecarbonyl chloride (1.05 eq) [CAS: 4023-34-1]

-

Triethylamine (TEA, 1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromoaniline (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C using an ice-water bath.

-

Scientific Rationale: The reaction generates HCl as a byproduct. Triethylamine, a non-nucleophilic organic base, acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride. This prevents protonation of the starting aniline, which would render it non-nucleophilic, and drives the equilibrium towards product formation. Cooling to 0°C is crucial to moderate the initial exothermic reaction of the highly reactive acyl chloride.

-

-

Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Wash the organic layer sequentially with 1M HCl (2x) to remove residual triethylamine and its salt.

-

Wash with saturated NaHCO₃ solution (1x) to remove any acidic impurities.

-

Wash with brine (1x) to remove residual water.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to afford the pure N-(3-bromophenyl)cyclopropanecarboxamide as a solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals for each part of the molecule.

-

δ 7.8-8.0 ppm (s, 1H): A broad singlet corresponding to the amide (N-H ) proton.

-

δ 7.5-7.6 ppm (t, 1H): Aromatic proton at the C2 position (between the two substituents).

-

δ 7.1-7.3 ppm (m, 3H): A complex multiplet representing the remaining aromatic protons on the 3-bromophenyl ring.

-

δ 1.4-1.6 ppm (m, 1H): The methine (CH ) proton of the cyclopropyl ring, alpha to the carbonyl group.

-

δ 0.8-1.1 ppm (m, 4H): Two overlapping multiplets corresponding to the two methylene (CH₂ ) groups of the cyclopropyl ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~172 ppm: Carbonyl carbon (C=O).

-

δ ~139 ppm: Aromatic C1 carbon (attached to nitrogen).

-

δ ~122 ppm: Aromatic C3 carbon (attached to bromine).

-

δ 115-130 ppm: Signals for the other four aromatic carbons.

-

δ ~15 ppm: Methine carbon of the cyclopropyl ring.

-

δ ~8 ppm: Methylene carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.

-

~3300 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.

-

~3080-3010 cm⁻¹ (weak): Aromatic and cyclopropyl C-H stretching.

-

~1655 cm⁻¹ (strong, sharp): C=O stretching (Amide I band), characteristic of the amide carbonyl.

-

~1540 cm⁻¹ (medium): N-H bending (Amide II band).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A prominent peak will be observed at m/z ≈ 240.

-

Isotopic Pattern: A characteristic feature will be the presence of a second peak at m/z ≈ 242 (M+2) of nearly equal intensity (~98%) to the M⁺ peak. This distinctive 1:1 ratio is definitive proof of the presence of a single bromine atom in the molecule.

Safety and Handling

Proper laboratory safety protocols are mandatory when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood.

-

Precursor Hazards:

-

3-Bromoaniline: Toxic if ingested, inhaled, or absorbed through the skin. It is an irritant to the eyes, skin, and respiratory system and may cause methemoglobinemia.[5][7][8]

-

Cyclopropanecarbonyl chloride: A corrosive, flammable, and toxic liquid that reacts with water.[9][10] It causes severe skin burns and eye damage.

-

-

Product Handling: While specific toxicity data for the final product is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

N-(3-bromophenyl)cyclopropanecarboxamide is a strategically designed molecule that serves as a valuable building block for medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical exploration. The combination of the metabolically robust cyclopropyl group and the synthetically versatile bromophenyl moiety makes it an ideal scaffold for developing novel small-molecule therapeutics. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery programs.

References

- Google Patents. (n.d.). Process for the preparation of cyclopropanecarboxamide.

-

Kemystery. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

de Sousa, J. D. F., & de la Torre, M. C. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

-

Wazalwar, S. S., Banpurkar, A. R., & Perdih, F. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

ScienceDirect. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Retrieved from [Link]

-

Chemsrc. (2025). 3-Bromoaniline. Retrieved from [Link]

-

RSC Publishing. (n.d.). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. Retrieved from [Link]

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopropanecarboxamide, N-ethyl-N-(3-methylphenyl)-. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Retrieved from [Link]

-

ResearchGate. (2024). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). Novel method for synthesizing cyclopropyl bromide.

-

Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Phenylpropanol. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 6. CAS 591-19-5: 3-Bromoaniline | CymitQuimica [cymitquimica.com]

- 7. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Mechanism of Action of N-(3-bromophenyl)cyclopropanecarboxamide

Foreword: Unveiling the Therapeutic Potential of a Novel Carboxamide

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this technical guide offers a comprehensive exploration of the putative mechanism of action for N-(3-bromophenyl)cyclopropanecarboxamide. In the ever-expanding landscape of small molecule therapeutics, understanding the precise molecular interactions that govern a compound's efficacy and safety is paramount. This document is structured to provide not just a summary of existing knowledge but a predictive and logical framework for the experimental validation of this compound's biological activity. Our central hypothesis, supported by a wealth of structure-activity relationship data from analogous compounds, posits that N-(3-bromophenyl)cyclopropanecarboxamide primarily functions as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This guide will delve into the intricacies of this mechanism, the downstream signaling consequences, and the methodologies required to rigorously test this hypothesis. Furthermore, we will explore other potential biological activities that may contribute to the compound's overall pharmacological profile.

The Molecular Landscape: Introducing N-(3-bromophenyl)cyclopropanecarboxamide

N-(3-bromophenyl)cyclopropanecarboxamide belongs to a class of compounds characterized by a cyclopropane ring linked to a phenyl group via a carboxamide bridge. The unique structural and electronic properties of the cyclopropane moiety are known to confer enhanced metabolic stability, increased potency, and improved brain permeability to bioactive molecules. The presence of the 3-bromophenyl group is a common feature in a variety of pharmacologically active agents, suggesting its importance in molecular recognition by biological targets.

The diversely substituted 1-phenylcyclopropane carboxamide scaffold has been associated with a broad spectrum of biological activities, including anti-inflammatory, antidepressant, antiarrhythmic, antitumor, antifungal, and antibacterial effects[1]. This wide range of activities underscores the potential of this chemical class to yield novel therapeutic agents for a variety of disease states.

Primary Mechanism of Action: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The core of our mechanistic hypothesis is that N-(3-bromophenyl)cyclopropanecarboxamide acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids[2][3][4]. By inhibiting FAAH, the levels of these endogenous ligands are elevated, leading to a potentiation of their downstream signaling effects. This indirect modulation of the endocannabinoid system is a highly sought-after therapeutic strategy, as it may avoid the undesirable side effects associated with direct cannabinoid receptor agonists[5].

The Role of FAAH in Endocannabinoid Signaling

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC), exerts its effects through direct activation of cannabinoid receptors, primarily CB1 and CB2. Endogenous cannabinoids, such as anandamide (N-arachidonoylethanolamine, AEA), are produced on demand and act as natural ligands for these receptors.

FAAH terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine[3]. Therefore, inhibition of FAAH leads to an accumulation of anandamide in the synaptic cleft, enhancing the activation of cannabinoid receptors in a spatially and temporally controlled manner. This targeted enhancement of endocannabinoid tone is what makes FAAH inhibitors so promising for therapeutic intervention.

Structural Rationale for N-(3-bromophenyl)cyclopropanecarboxamide as a FAAH Inhibitor

While direct experimental data for N-(3-bromophenyl)cyclopropanecarboxamide is not yet available, a strong case for its activity as a FAAH inhibitor can be built upon the extensive structure-activity relationship (SAR) studies of existing FAAH inhibitors. Many potent and selective FAAH inhibitors share key structural motifs with the compound .

The FAAH active site is comprised of a catalytic triad (Ser241-Ser217-Lys142) located within a hydrophobic acyl-chain binding channel[6]. The binding of inhibitors to this site can be either reversible or irreversible.

-

The Phenyl and Cyclopropyl Moieties: The N-phenylcyclopropanecarboxamide core likely interacts with the hydrophobic acyl-chain binding channel of FAAH. Aromatic groups are a common feature in FAAH inhibitors, where they establish hydrophobic interactions within this pocket[6]. The rigid cyclopropane ring can contribute to a more favorable binding conformation, enhancing potency.

-

The Carboxamide Group: The amide bond is the site of hydrolysis for FAAH substrates. In the case of an inhibitor, this group is critical for positioning the molecule within the active site and for potential covalent modification of the catalytic serine residue.

-

The 3-Bromophenyl Group: The bromine atom can participate in halogen bonding with residues in the active site, a type of interaction that is increasingly recognized for its importance in ligand-protein binding[6].

Downstream Signaling Cascade of FAAH Inhibition

The inhibition of FAAH by N-(3-bromophenyl)cyclopropanecarboxamide is predicted to set off a cascade of downstream signaling events, as illustrated in the following diagram.

Figure 1: Proposed signaling pathway for FAAH inhibition by N-(3-bromophenyl)cyclopropanecarboxamide.

Experimental Validation Protocols

To rigorously validate the hypothesis that N-(3-bromophenyl)cyclopropanecarboxamide is a FAAH inhibitor, a series of well-defined experiments are required. The following protocols are designed to provide a comprehensive characterization of the compound's activity.

In Vitro FAAH Inhibition Assay

This assay directly measures the ability of N-(3-bromophenyl)cyclopropanecarboxamide to inhibit the enzymatic activity of FAAH.

Methodology:

-

Enzyme Source: Recombinant human or rat FAAH expressed in a suitable system (e.g., HEK293 cells) and purified.

-

Substrate: A fluorescent or radiolabeled FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC) or [³H]-anandamide.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

-

Procedure: a. Prepare a series of dilutions of N-(3-bromophenyl)cyclopropanecarboxamide in the assay buffer. b. In a 96-well plate, add the FAAH enzyme to each well. c. Add the different concentrations of the test compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for binding. d. Initiate the reaction by adding the substrate to each well. e. Monitor the hydrolysis of the substrate over time by measuring the increase in fluorescence or radioactivity. f. Include appropriate controls: no enzyme, no inhibitor (vehicle control), and a known FAAH inhibitor (e.g., URB597) as a positive control.

-

Data Analysis: Calculate the rate of substrate hydrolysis for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Determination of Inhibition Kinetics

Understanding the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) is crucial for characterizing the inhibitor's interaction with the enzyme.

Methodology:

-

Perform the in vitro FAAH inhibition assay as described above, but with varying concentrations of both the substrate and N-(3-bromophenyl)cyclopropanecarboxamide.

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This will reveal the mode of inhibition.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample.

Methodology:

-

Probe: Use a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine).

-

Sample: A cell lysate or tissue homogenate (e.g., from brain or liver).

-

Procedure: a. Pre-incubate the biological sample with varying concentrations of N-(3-bromophenyl)cyclopropanecarboxamide. b. Add the FP-rhodamine probe to the sample and allow it to react with the active serine hydrolases. c. Separate the proteins by SDS-PAGE. d. Visualize the labeled proteins using an in-gel fluorescence scanner.

-

Data Analysis: FAAH inhibition by N-(3-bromophenyl)cyclopropanecarboxamide will be observed as a decrease in the fluorescence intensity of the band corresponding to FAAH. The selectivity can be assessed by observing the effect on other serine hydrolase bands.

Figure 2: A simplified workflow for Activity-Based Protein Profiling (ABPP).

Secondary and Exploratory Mechanisms of Action

While FAAH inhibition is the most probable primary mechanism of action, the broad biological activity of related compounds suggests that N-(3-bromophenyl)cyclopropanecarboxamide may have other targets.

Anticancer Activity

Derivatives of 1-phenylcyclopropane carboxamide have demonstrated antiproliferative effects against cancer cell lines such as MCF7 and HCT116[1]. Additionally, compounds containing the 3-bromophenyl moiety have been investigated as potential tubulin inhibitors[7].

Experimental Validation:

-

Cell Viability Assays: Screen N-(3-bromophenyl)cyclopropanecarboxamide against a panel of cancer cell lines (e.g., NCI-60) using assays such as MTT or CellTiter-Glo to determine its cytotoxic or cytostatic effects.

-

Tubulin Polymerization Assay: Investigate the direct effect of the compound on the polymerization of purified tubulin in vitro.

-

Immunofluorescence Microscopy: Treat cancer cells with the compound and visualize the microtubule network using anti-tubulin antibodies to assess any disruptions.

Inhibition of Other Enzymes

Related bromophenol derivatives have been shown to inhibit carbonic anhydrases and acetylcholinesterase. It is plausible that N-(3-bromophenyl)cyclopropanecarboxamide may also interact with these or other enzymes.

Experimental Validation:

-

Enzyme Inhibition Assays: Conduct in vitro inhibition assays for a panel of relevant enzymes, including carbonic anhydrases, acetylcholinesterase, and cyclooxygenases.

-

Broad Kinase Profiling: Screen the compound against a large panel of kinases to identify any off-target kinase inhibition.

Quantitative Data Summary

The following table should be populated with experimental data as it becomes available to provide a clear and concise summary of the compound's activity.

| Parameter | Value | Assay |

| FAAH IC₅₀ (human) | TBD | In Vitro FAAH Inhibition |

| FAAH IC₅₀ (rat) | TBD | In Vitro FAAH Inhibition |

| FAAH Mode of Inhibition | TBD | Inhibition Kinetics |

| Selectivity (vs. other SHs) | TBD | ABPP |

| MCF7 GI₅₀ | TBD | MTT Assay |

| HCT116 GI₅₀ | TBD | MTT Assay |

| Carbonic Anhydrase IC₅₀ | TBD | CA Inhibition Assay |

| AChE IC₅₀ | TBD | AChE Inhibition Assay |

Conclusion and Future Directions

This technical guide has laid out a comprehensive and scientifically grounded framework for elucidating the mechanism of action of N-(3-bromophenyl)cyclopropanecarboxamide. The central hypothesis of FAAH inhibition is strongly supported by the existing literature on structurally related compounds. The detailed experimental protocols provided herein offer a clear path to validating this hypothesis and characterizing the compound's potency, selectivity, and mode of action.

Future research should focus on executing these validation experiments, followed by in vivo studies in relevant animal models of pain, inflammation, and anxiety to confirm the therapeutic potential of N-(3-bromophenyl)cyclopropanecarboxamide. A thorough understanding of its mechanism of action will be instrumental in guiding its development as a potential novel therapeutic agent.

References

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (n.d.).

-

Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC - NIH. (2022, March 3). Retrieved January 26, 2026, from [Link]

-

Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed. (2013, November 15). Retrieved January 26, 2026, from [Link]

-

Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synergy between Enzyme Inhibitors of Fatty Acid Amide Hydrolase and Cyclooxygenase in Visceral Nociception - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025, August 9). Retrieved January 26, 2026, from [Link]

-

Structure-guided inhibitor design for human FAAH by interspecies active site conversion. (2008, September 2). Retrieved January 26, 2026, from [Link]

-

Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed. (2007, November 13). Retrieved January 26, 2026, from [Link]

Sources

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of N-(3-bromophenyl)cyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility of N-(3-bromophenyl)cyclopropanecarboxamide, a compound of interest in contemporary chemical and pharmaceutical research. In the absence of extensive empirical solubility data in publicly available literature, this document serves as a practical framework for both the theoretical prediction and experimental determination of its solubility profile. By integrating foundational principles with actionable protocols, this guide empowers researchers to systematically characterize this compound and unlock its full potential in drug discovery and development.

Introduction to N-(3-bromophenyl)cyclopropanecarboxamide

N-(3-bromophenyl)cyclopropanecarboxamide (CAS 597563-13-8) is a synthetic organic compound featuring a bromophenyl group attached to a cyclopropanecarboxamide moiety.[1][2] While its specific applications are not widely documented, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as an intermediate or an active pharmaceutical ingredient (API). A thorough understanding of its solubility is a critical first step in its development pathway, influencing everything from reaction conditions in its synthesis to its formulation and bioavailability as a potential therapeutic agent.

Table 1: Physicochemical Properties of N-(3-bromophenyl)cyclopropanecarboxamide

| Property | Value | Source |

| CAS Number | 597563-13-8 | [1] |

| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |

| Molecular Weight | 240.10 g/mol | [1][2] |

| Predicted XLogP3 | 1.8 | [1] |

| Predicted Polar Surface Area (PSA) | 43.1 Ų | [1] |

Theoretical Assessment of Solubility

A priori estimation of a compound's solubility can guide solvent selection for synthesis, purification, and formulation, thereby conserving valuable resources. This section explores the theoretical underpinnings of solubility and applies them to N-(3-bromophenyl)cyclopropanecarboxamide.

Structural Considerations and Polarity

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." The structure of N-(3-bromophenyl)cyclopropanecarboxamide contains both polar and non-polar regions. The amide group (-CONH-) is capable of acting as both a hydrogen bond donor and acceptor, contributing to its polarity. The bromine atom on the phenyl ring also adds to the molecule's polarity. Conversely, the cyclopropyl and phenyl rings are non-polar. The predicted XLogP3 of 1.8 suggests a moderate lipophilicity, indicating that the compound will likely exhibit limited solubility in water and higher solubility in organic solvents.

Predictive Models for Solubility

Several computational models can provide more quantitative solubility predictions:

-

COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents): This quantum chemistry-based model can predict a wide range of thermodynamic properties, including solubility, from the molecular structure. It is a powerful tool for screening a large number of solvents to identify promising candidates for experimental investigation.

-

Machine Learning Models: An increasing number of machine learning algorithms are being trained on large datasets of experimental solubility data to predict the solubility of new compounds. These models can be highly accurate but their reliability depends on the similarity of the target molecule to the compounds in the training set.

Experimental Determination of Solubility

Theoretical predictions provide valuable guidance, but experimental determination of solubility remains the gold standard. This section details robust protocols for quantifying the solubility of N-(3-bromophenyl)cyclopropanecarboxamide.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of solid N-(3-bromophenyl)cyclopropanecarboxamide to a series of vials containing the selected solvents. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved N-(3-bromophenyl)cyclopropanecarboxamide using a validated analytical method (see Section 4).

Sources

Application Note: A Validated Protocol for the Synthesis of N-(3-bromophenyl)cyclopropanecarboxamide

Abstract

N-(3-bromophenyl)cyclopropanecarboxamide is a key building block and intermediate in medicinal chemistry and materials science. This application note provides a comprehensive, field-proven protocol for its synthesis via the acylation of 3-bromoaniline with cyclopropanecarbonyl chloride. We delve into the causality behind experimental choices, present a self-validating and detailed step-by-step methodology, and include critical safety and handling information. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible synthetic procedure.

Introduction and Scientific Context

N-aryl cyclopropanecarboxamides are prevalent structural motifs in a variety of biologically active compounds, including enzyme inhibitors and modulators of cellular signaling pathways. The unique conformational constraints and metabolic stability imparted by the cyclopropyl group make it a desirable feature in drug design. The bromo-functionalization on the phenyl ring provides a versatile handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for screening and lead optimization.

This document outlines the direct amide coupling of 3-bromoaniline with cyclopropanecarbonyl chloride. This method is chosen for its high efficiency, straightforward execution, and scalability. The reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental transformation in organic synthesis.

Reaction Scheme and Mechanism

The synthesis involves the reaction of the nucleophilic amine (3-bromoaniline) with the electrophilic acyl chloride (cyclopropanecarbonyl chloride). A non-nucleophilic base, such as triethylamine (TEA), is employed as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct.

Overall Reaction:

3-Bromoaniline + Cyclopropanecarbonyl Chloride → N-(3-bromophenyl)cyclopropanecarboxamide + Triethylamine Hydrochloride

Mechanistic Rationale: The reaction mechanism is a classic nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation/Acid Scavenging: The resulting positively charged amide is deprotonated. The expelled chloride ion combines with a proton to form HCl. The triethylamine (TEA) base then neutralizes the HCl, forming triethylammonium chloride. This step is crucial as it prevents the protonation of the starting 3-bromoaniline, which would render it non-nucleophilic and halt the reaction.

Below is a diagram illustrating the core reaction mechanism.

Caption: Reaction Mechanism Flowchart.

Materials and Equipment

Reagents & Consumables

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | ≥98% | Standard Supplier | Toxic, handle with care. |

| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.53 | ≥98% | Standard Supplier | Corrosive, flammable, moisture-sensitive.[1][2] |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | ≥99% | Standard Supplier | Corrosive, flammable. Distill from CaH₂ if necessary. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Standard Supplier | Volatile, use in a well-ventilated fume hood. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. solution | Standard Supplier | Corrosive. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aq. solution | Standard Supplier | - |

| Brine | NaCl | 58.44 | Saturated aq. solution | Standard Supplier | - |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Standard Supplier | For drying organic layer. |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography (if needed). |

Equipment

-

Round-bottom flasks (two-neck or three-neck)

-

Magnetic stirrer and stir bars

-

Dropping funnel / addition funnel

-

Ice-water bath

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp for TLC visualization

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Melting point apparatus

Detailed Experimental Protocol

This protocol describes a 10 mmol scale synthesis. Adjust quantities proportionally for different scales.

Caption: High-level experimental workflow.

Reaction Setup

-

Prepare the Reaction Flask: Dry a 100 mL two-neck round-bottom flask in an oven and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar). Equip the flask with a magnetic stir bar.

-

Dissolve the Amine: To the flask, add 3-bromoaniline (1.72 g, 10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 30 mL). Stir at room temperature until the amine is fully dissolved.

-

Add the Base: Add triethylamine (TEA, 1.53 mL, 1.11 g, 11.0 mmol, 1.1 eq) to the solution.

-

Cool the Mixture: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

Acylation

-

Prepare Acyl Chloride Solution: In a separate dry vial, dissolve cyclopropanecarbonyl chloride (1.04 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (10 mL). Note: This reagent is highly reactive and moisture-sensitive; handle it quickly and carefully in a fume hood.[3][4]

-

Slow Addition: Transfer the cyclopropanecarbonyl chloride solution to a dropping funnel. Add it dropwise to the cooled, stirring amine solution over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

Reaction Monitoring

-

TLC Analysis: Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). Spot the starting 3-bromoaniline and the reaction mixture. The reaction is complete when the 3-bromoaniline spot has disappeared.

Workup and Isolation

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water (20 mL) to quench the reaction.

-

Phase Separation: Transfer the mixture to a separatory funnel.

-

Aqueous Washes:

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine.

-

Wash with saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acidic impurities.

-

Wash with brine (1 x 20 mL) to facilitate phase separation and remove bulk water.

-

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

-

Recrystallization: The crude product, typically an off-white or light brown solid, can be purified by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add water dropwise until the solution becomes persistently cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Fume Hood: All operations, especially those involving cyclopropanecarbonyl chloride, triethylamine, and dichloromethane, must be performed in a well-ventilated chemical fume hood.[5][6]

-

Cyclopropanecarbonyl Chloride: This reagent is highly corrosive, flammable, and reacts violently with water, liberating toxic gases.[3][4] It is also a lachrymator. Handle with extreme care under an inert atmosphere and avoid any contact with moisture.[2]

-

3-Bromoaniline: This compound is toxic upon ingestion, inhalation, and skin contact. Avoid creating dust.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Expected Results

Following this protocol should yield N-(3-bromophenyl)cyclopropanecarboxamide as a white to off-white crystalline solid.

| Parameter | Expected Value |

| Theoretical Yield | 2.40 g (for 10 mmol scale) |

| Typical Actual Yield | 85-95% |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~135-138 °C (literature values may vary) |

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Alternative Methods: Amide Coupling Reagents

For syntheses where the use of a highly reactive acyl chloride is undesirable, an alternative is to use cyclopropanecarboxylic acid with a peptide coupling reagent. This method often proceeds under milder conditions.

A common protocol involves using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP).[7][8] The carboxylic acid is first activated by the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine. This approach avoids the generation of HCl, instead producing a water-soluble urea byproduct that is easily removed during aqueous workup.[8]

References

-

PubChem Compound Summary for CID 77637, Cyclopropanecarbonyl chloride. National Center for Biotechnology Information. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.[Link]

-

Safety Data Sheet for 3-Chloroaniline. Carl ROTH. [Link]

Sources

- 1. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

The Strategic Utility of N-(3-bromophenyl)cyclopropanecarboxamide in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic deployment of versatile intermediates is paramount to the efficient discovery and development of novel therapeutic agents. N-(3-bromophenyl)cyclopropanecarboxamide emerges as a particularly valuable building block, offering a unique combination of structural rigidity, chemical reactivity, and metabolic stability. This guide provides an in-depth exploration of the synthesis and multifaceted applications of this intermediate, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and explore its potential in generating libraries of bioactive molecules.

The Significance of the N-(3-bromophenyl)cyclopropanecarboxamide Scaffold

The N-(3-bromophenyl)cyclopropanecarboxamide scaffold integrates two key structural motifs that are highly sought after in drug design:

-

The Cyclopropylamide Moiety: The cyclopropane ring imparts a degree of conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. Its three-dimensional nature allows for the exploration of chemical space beyond that of flat aromatic systems. Furthermore, the cyclopropyl group is often associated with improved metabolic stability and pharmacokinetic properties.

-

The 3-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This enables the facile introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

This combination makes N-(3-bromophenyl)cyclopropanecarboxamide an attractive starting point for the synthesis of compounds targeting a range of biological pathways, including but not limited to kinase inhibition and the exploration of novel antibacterial and antiviral agents.[3][4][5]

Synthesis of N-(3-bromophenyl)cyclopropanecarboxamide

The most direct and efficient synthesis of N-(3-bromophenyl)cyclopropanecarboxamide involves the acylation of 3-bromoaniline with cyclopropanecarbonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

Caption: Synthetic scheme for N-(3-bromophenyl)cyclopropanecarboxamide.

Protocol 1: Synthesis of N-(3-bromophenyl)cyclopropanecarboxamide

Materials:

-

3-Bromoaniline

-

Cyclopropanecarbonyl chloride

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5-10 minutes.

-

Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-bromoaniline) is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford N-(3-bromophenyl)cyclopropanecarboxamide as a solid.

Data Presentation: Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure of N-(3-bromophenyl)cyclopropanecarboxamide |

| ¹³C NMR | Consistent with the structure of N-(3-bromophenyl)cyclopropanecarboxamide |

| Mass Spec. | M+ and M+2 peaks corresponding to the bromine isotopes |

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the phenyl ring of N-(3-bromophenyl)cyclopropanecarboxamide provides a key site for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties, enabling the synthesis of diverse compound libraries for biological screening.

Caption: Suzuki-Miyaura coupling of the intermediate.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

N-(3-bromophenyl)cyclopropanecarboxamide

-

Aryl or heteroaryl boronic acid or boronate ester

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl2(dppf)])

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add N-(3-bromophenyl)cyclopropanecarboxamide (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Applications in Kinase Inhibitor Synthesis

The development of kinase inhibitors is a major focus in modern drug discovery, particularly in oncology.[6] Many kinase inhibitors feature a substituted aromatic core that interacts with the ATP-binding site of the enzyme. The N-(3-bromophenyl)cyclopropanecarboxamide scaffold can serve as a valuable starting point for the synthesis of novel kinase inhibitors. For instance, the 3-bromo position can be functionalized to introduce moieties that target specific regions of the kinase active site, potentially leading to improved potency and selectivity. This is exemplified by the development of Aurora kinase B inhibitors containing a related N-(3-fluorophenyl)acetamide core.[3]

Caption: Pathway to potential kinase inhibitors.

Exploration as a Precursor for Aminothiazole Derivatives

Aminothiazole derivatives are known to possess a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[4][5][7][8] While direct protocols are yet to be established, the N-(3-bromophenyl)cyclopropanecarboxamide intermediate could be creatively utilized in the synthesis of novel aminothiazoles. For example, the amide functionality could be transformed to a thioamide, a key precursor for the Hantzsch thiazole synthesis. The bromophenyl moiety would then serve as a platform for further diversification.

Conclusion and Future Outlook

N-(3-bromophenyl)cyclopropanecarboxamide is a strategically important intermediate that offers a gateway to a diverse range of potentially bioactive molecules. Its straightforward synthesis and the versatility of the bromophenyl group for cross-coupling reactions make it an invaluable tool for medicinal chemists. The protocols and applications outlined in this guide provide a solid foundation for researchers to leverage this building block in their drug discovery programs. Future explorations could involve expanding the scope of cross-coupling reactions, developing novel cyclization strategies to access heterocyclic systems, and evaluating the resulting compounds in a variety of biological assays. The inherent properties of the cyclopropylamide and the synthetic flexibility of the bromophenyl group ensure that N-(3-bromophenyl)cyclopropanecarboxamide will continue to be a relevant and highly utilized intermediate in the quest for new medicines.

References

- Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). Kaunas University of Technology. Retrieved January 27, 2026, from [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. Retrieved January 27, 2026, from [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 27, 2026, from [Link]

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Retrieved January 27, 2026, from [Link]

-

Grafiati. (n.d.). Journal articles: 'Aminothiazole Derivatives'. Retrieved January 27, 2026, from [Link]

-

Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives: A short review. Retrieved January 27, 2026, from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). N

1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. Retrieved January 27, 2026, from [Link] - Google Patents. (n.d.). Prodrug forms of kinase inhibitors and their use in therapy.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Journal articles: 'Aminothiazole Derivatives' – Grafiati [grafiati.com]

- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. researchgate.net [researchgate.net]

N-(3-bromophenyl)cyclopropanecarboxamide: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the Cyclopropane Moiety

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and potent biological activity is paramount. Among these, the cyclopropane ring has emerged as a uniquely valuable motif. Its compact, three-membered ring system imparts a defined conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability by shielding adjacent chemical bonds from enzymatic degradation[1]. The incorporation of a cyclopropane ring can positively influence a molecule's pharmacokinetic properties, including increased brain permeability and reduced plasma clearance, making it an attractive component in the design of new therapeutics[1]. This guide focuses on N-(3-bromophenyl)cyclopropanecarboxamide, a compound that marries the advantageous features of the cyclopropane core with the electronically significant 3-bromophenyl group, highlighting its potential applications in oncology and neuroscience.

Synthesis and Characterization: A Protocol for N-(3-bromophenyl)cyclopropanecarboxamide

The synthesis of N-(3-bromophenyl)cyclopropanecarboxamide can be achieved through a standard amidation reaction between cyclopropanecarbonyl chloride and 3-bromoaniline. This method is reliable and scalable for laboratory settings.

Protocol: Synthesis of N-(3-bromophenyl)cyclopropanecarboxamide

Materials:

-

Cyclopropanecarbonyl chloride

-

3-bromoaniline

-

Triethylamine (Et3N) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup with silica gel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add cyclopropanecarbonyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material (3-bromoaniline) is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(3-bromophenyl)cyclopropanecarboxamide as a solid.

-

Characterization: Confirm the identity and purity of the product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Application in Oncology: A Putative Kinase Inhibitor

The N-(3-bromophenyl)cyclopropanecarboxamide scaffold holds significant promise in the field of oncology, primarily as a potential kinase inhibitor. The rationale for this application is rooted in the established importance of the 3-bromophenyl moiety in a variety of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) family of tyrosine kinases[2][3][4].

Proposed Mechanism of Action: Targeting the ATP-Binding Site of Kinases

The 3-bromophenyl group is a key pharmacophore in several ATP-competitive kinase inhibitors. Structure-activity relationship (SAR) studies of various kinase inhibitors have shown that the 3-bromo substituent on the phenyl ring can significantly enhance inhibitory potency[3][4]. It is hypothesized that the bromine atom forms a halogen bond with a backbone carbonyl oxygen in the hinge region of the kinase ATP-binding site, thereby anchoring the inhibitor and contributing to a high-affinity interaction.

The cyclopropane unit, with its rigid conformation, likely positions the 3-bromophenyl group optimally within the ATP-binding pocket to facilitate this key interaction. This combination of a potent binding motif and a rigidifying scaffold makes N-(3-bromophenyl)cyclopropanecarboxamide a compelling candidate for development as a kinase inhibitor.

Diagram: Proposed Binding Mode of N-(3-bromophenyl)cyclopropanecarboxamide in a Kinase ATP-Binding Site

Caption: Proposed interaction of N-(3-bromophenyl)cyclopropanecarboxamide with a kinase active site.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of N-(3-bromophenyl)cyclopropanecarboxamide, a series of in vitro assays are recommended. These include evaluating its effect on cancer cell viability and its ability to inhibit specific kinases.

This protocol is designed to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A431 for EGFR over-expression, or other relevant lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

N-(3-bromophenyl)cyclopropanecarboxamide stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N-(3-bromophenyl)cyclopropanecarboxamide in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Measurement: For the MTT assay, add the solubilization solution to dissolve the formazan crystals. For the XTT assay, the formazan product is water-soluble. Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This protocol provides a framework for assessing the direct inhibitory effect of the compound on a specific kinase.

Materials:

-

Recombinant purified kinase (e.g., EGFR, HER2, or a panel of kinases)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

N-(3-bromophenyl)cyclopropanecarboxamide stock solution

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

-

White or black 96- or 384-well assay plates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Assay Setup: In an appropriate assay plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature or 30°C for a predetermined time.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Diagram: Experimental Workflow for Evaluating Anticancer Activity

Caption: Workflow for the preclinical evaluation of N-(3-bromophenyl)cyclopropanecarboxamide.

Potential Applications in Neuroscience

While the primary focus for N-(3-bromophenyl)cyclopropanecarboxamide is currently in oncology, its structural features suggest potential applications in the discovery of drugs for central nervous system (CNS) disorders. The ability of the cyclopropane ring to increase brain permeability is a highly desirable property for CNS-acting drugs, which must cross the blood-brain barrier (BBB) to exert their effects[1].

The development of drugs for neurological disorders is notoriously challenging due to the complexities of the CNS and the difficulty in achieving adequate drug exposure in the brain[5]. Small, lipophilic molecules with a rigid conformation, such as N-(3-bromophenyl)cyclopropanecarboxamide, are more likely to possess favorable CNS drug-like properties.

While specific neurological targets for this compound have not yet been identified, its potential as a kinase inhibitor could be relevant in neurodegenerative diseases where dysregulation of kinase signaling pathways is implicated, such as Alzheimer's and Parkinson's disease. Further research is warranted to explore the neuropharmacological profile of N-(3-bromophenyl)cyclopropanecarboxamide and its derivatives.

Conclusion and Future Directions

N-(3-bromophenyl)cyclopropanecarboxamide represents a promising chemical scaffold with significant potential in drug discovery. Its straightforward synthesis and the established biological importance of its constituent parts make it an attractive starting point for the development of novel therapeutics. The primary application appears to be in oncology as a putative kinase inhibitor, and the provided protocols offer a clear path for its biological evaluation. Future work should focus on synthesizing a library of analogues to establish a clear SAR, confirming its mechanism of action through biochemical and structural studies, and exploring its potential in other therapeutic areas, including neuroscience.

References

-

Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. Available at: [Link]

- Process for the manufacture of cyclopropylamine.Google Patents.

-

Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company. Available at: [Link]

-

Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed. Available at: [Link]

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. National Center for Biotechnology Information. Available at: [Link]

- Process for the preparation of cyclopropanecarboxamide.Google Patents.

- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.Google Patents.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. Available at: [Link]

- Cyclopropane carboxamides.Google Patents.

-

Tyrosine Kinase Inhibitors. 13. Structure−Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. ACS Publications. Available at: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

-

Bromocyclopropane. Organic Syntheses. Available at: [Link]

- Process for the preparation of cyclopropanecarboxamide.Google Patents.

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. Available at: [Link]

- Process to make glp1 ra and intermediates therefor.Google Patents.

-

Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. Available at: [Link]

-

Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. MDPI. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

-

N-(4-Bromophenyl)benzenepropanamide. PubChem. Available at: [Link]

-

BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. National Center for Biotechnology Information. Available at: [Link]

-

CNS Drug Development – Lost in Translation? CONICET. Available at: [Link]

- United States Patent (19).Google Patents.

-

3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. National Center for Biotechnology Information. Available at: [Link]

-